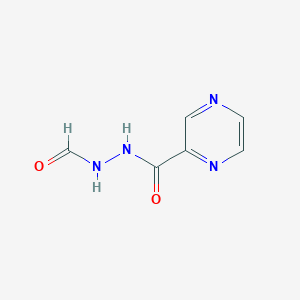
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is a chemical compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.137 g/mol It is known for its unique structure, which includes both hydrazine and pyrazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- typically involves the reaction of hydrazine derivatives with pyrazine carboxylic acid derivatives. One common method includes the condensation of hydrazine hydrate with pyrazine-2-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into hydrazine derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce hydrazine derivatives with different functional groups.
Applications De Recherche Scientifique
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving hydrazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the pyrazine ring.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the hydrazine moiety.
Hydrazinecarboxaldehyde: Another hydrazine derivative with different functional groups.
Uniqueness
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is unique due to its combination of hydrazine and pyrazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler hydrazine or pyrazine derivatives .
Propriétés
Numéro CAS |
54571-24-3 |
|---|---|
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
N-(pyrazine-2-carbonylamino)formamide |
InChI |
InChI=1S/C6H6N4O2/c11-4-9-10-6(12)5-3-7-1-2-8-5/h1-4H,(H,9,11)(H,10,12) |
Clé InChI |
POMPHEVBHWZGMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(=O)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

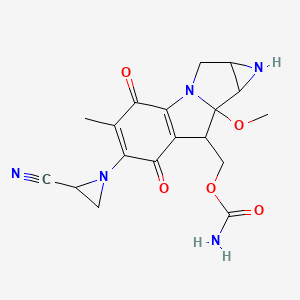
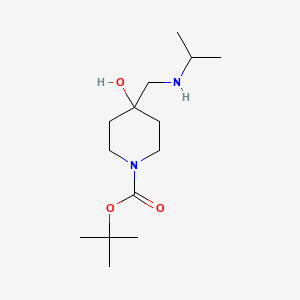
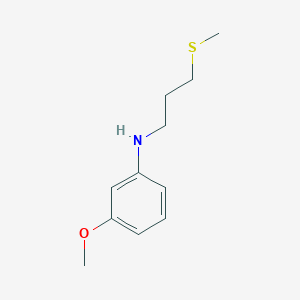
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
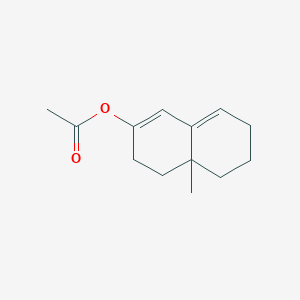

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
